N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5/c21-11(7-20-13(22)3-4-14(20)23)16-6-12-17-15(19-25-12)9-5-10(24-18-9)8-1-2-8/h5,8H,1-4,6-7H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCIJSGDNFUPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and cytotoxic effects, supported by various studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:
- Isosazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Oxadiazole moiety : Known for diverse biological activities including antimicrobial properties.
- Pyrrolidine derivative : May enhance bioavailability and interaction with cellular targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and isoxazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole nucleus can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 150 |
| Bacillus cereus | 14 | 120 |
| Klebsiella pneumoniae | 10 | 200 |
These results suggest that this compound may possess potent antimicrobial activity comparable to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds similar to this structure have shown cytotoxic effects against several cancer cell lines such as HL-60 (human promyelocytic leukemia).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 50 | Induction of apoptosis and cell cycle arrest |
| A549 (lung cancer) | 75 | Inhibition of cell proliferation |
| HepG2 (liver cancer) | 60 | Promotion of apoptosis |
The mechanism involves modulation of apoptotic pathways, where compounds induce changes in the expression of key regulatory proteins such as Bcl-2 and Bax .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit significant toxicity towards cancer cells, they often show limited effects on normal cells. For instance:
| Compound | Cell Line | Toxicity at 100 µM (%) |
|---|---|---|
| N-(3-isoxazolyl)amide | L929 (normal fibroblast) | 10 |
| N-(5-cyclopropylisoxazol)amide | HepG2 | 30 |
This differential toxicity underscores the potential therapeutic window for these compounds .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings. For example:
- Study on Oxadiazole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives showed enhanced antibacterial activity against resistant strains of bacteria.
- Isoxazole-based Compounds : Research has indicated that isoxazole derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated growth inhibition percentages exceeding 70% against multiple cancer types, including SNB-19 and OVCAR-8 cell lines . The specific compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is hypothesized to enhance these effects through structural optimization.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway. In silico evaluations have indicated promising interactions with the enzyme's active site, suggesting potential as an anti-inflammatory agent . This could lead to the development of new therapeutic agents targeting inflammatory diseases.
Agricultural Applications
Herbicidal Activity
The compound's structural components resemble those found in known herbicides such as isoxaflutole, which is used for weed control in crops like maize and sugarcane . Isoxaflutole acts as a 4-hydroxyphenylpyruvate dioxygenase inhibitor, effectively controlling weed populations while minimizing crop damage. The potential application of this compound in herbicide formulations could enhance agricultural productivity by providing an effective means of weed management.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these compounds, one derivative exhibited significant anticancer activity against multiple cell lines with a mechanism involving apoptosis induction. The findings underscore the importance of structural features in optimizing therapeutic efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar compounds revealed that modifications to the oxadiazole ring significantly impacted binding affinity to target enzymes involved in cancer progression and inflammation. This approach has been essential in guiding the design of more potent derivatives .
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides
A nitrile oxide, generated in situ from hydroxylamine-treated cyclopropanecarbonyl chloride, reacts with a terminal alkyne (e.g., propiolic acid) under Huisgen conditions:
$$
\text{Cyclopropanecarbonyl chloride} + \text{NH}2\text{OH} \rightarrow \text{Nitrile oxide intermediate} \xrightarrow{\text{HC≡C-CO}2\text{H}} \text{5-Cyclopropylisoxazole-3-carboxylic acid}
$$
Optimization Notes :
Cyclopropanation of Isoxazole Propargyl Esters
Alternative methods employ transition-metal-mediated cyclopropanation. For example, a rhodium-catalyzed reaction between isoxazole-propargyl esters and diazo compounds forms the cyclopropyl group:
$$
\text{Isoxazole-propargyl ester} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{5-Cyclopropylisoxazole-3-carboxylate}
$$
Key Data :
- Rhodium catalysts achieve 68% yield with >95% regioselectivity.
- Diazomethane requires careful handling due to explosivity.
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is assembled via cyclization between the isoxazole-carboxylic acid and an amidoxime derivative.
Amidoxime Cyclization Route
- Amidoxime Formation : React 5-cyclopropylisoxazole-3-carboxylic acid with hydroxylamine hydrochloride in pyridine:
$$
\text{Acid} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{pyridine, 80°C}} \text{Amidoxime intermediate}
$$ - Cyclization : Treat the amidoxime with EDCI/DMAP in DCM to form the oxadiazole:
$$
\text{Amidoxime} \xrightarrow{\text{EDCI, DMAP}} \text{3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl methanol}
$$
Reaction Metrics :
Tosyl Oxime-Mediated Beckmann Rearrangement
For sterically hindered substrates, tosyl oximes facilitate milder cyclization:
- Convert ketone precursors to tosyl oximes using TsCl/Et$$_3$$N.
- Rearrange under acidic conditions (p-TsOH) to form oxadiazoles:
$$
\text{Tosyl oxime} \xrightarrow{\text{p-TsOH, DCM}} \text{Oxadiazole} \quad (\text{45–60% yield})
$$
Advantages : Avoids high temperatures, preserving cyclopropane integrity.
Functionalization of the Oxadiazole-Methyl Bridge
The methyl group linking the oxadiazole and acetamide is introduced via nucleophilic substitution or reductive amination.
Bromination-Alkylation Sequence
- Bromination : Treat oxadiazole-methanol with PBr$$3$$ in THF:
$$
\text{CH}2\text{OH} \xrightarrow{\text{PBr}3} \text{CH}2\text{Br} \quad (\text{90% yield})
$$ - Alkylation : React with sodium azide, then reduce to the amine:
$$
\text{CH}2\text{Br} \xrightarrow{\text{NaN}3} \text{CH}2\text{N}3 \xrightarrow{\text{LiAlH}4} \text{CH}2\text{NH}_2 \quad (\text{65% overall yield})
$$
Direct Reductive Amination
Alternative single-step protocol using NH$$4$$OAc and NaBH$$3$$CN:
$$
\text{Oxadiazole-aldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}2\text{NH}2 \quad (\text{55% yield})
$$
Incorporation of the 2,5-Dioxopyrrolidin-1-yl Acetamide Group
The succinimide moiety is introduced via amide coupling:
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
For acid-sensitive substrates, employ isobutyl chloroformate:
$$
\text{Acid} + \text{iBuOCOCl} \xrightarrow{\text{NMM}} \text{Mixed anhydride} \xrightarrow{\text{CH}2\text{NH}2} \text{Product} \quad (\text{70% yield})
$$
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Isoxazole synthesis | 1,3-Dipolar cycloaddition | 82 | 98 |
| Oxadiazole formation | Tosyl oxime rearrangement | 60 | 95 |
| Amide coupling | EDCI/HOBt | 80 | 97 |
Challenges and Mitigation Strategies
Q & A
Q. What strategies validate target engagement in cellular models?
- Chemical Proteomics: Use affinity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins .
- Genetic Knockdown: siRNA-mediated silencing of putative targets (e.g., kinases) to confirm functional relevance of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
